molecular formula C19H23BrN2O B8748939 Diazene, [4-[(6-bromohexyl)oxy]phenyl](4-methylphenyl)-

Diazene, [4-[(6-bromohexyl)oxy]phenyl](4-methylphenyl)-

Cat. No.: B8748939
M. Wt: 375.3 g/mol
InChI Key: MUCDVNHQXRBXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazene, [4-[(6-bromohexyl)oxy]phenyl](4-methylphenyl)- is a useful research compound. Its molecular formula is C19H23BrN2O and its molecular weight is 375.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diazene, [4-[(6-bromohexyl)oxy]phenyl](4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diazene, [4-[(6-bromohexyl)oxy]phenyl](4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H23BrN2O

Molecular Weight

375.3 g/mol

IUPAC Name

[4-(6-bromohexoxy)phenyl]-(4-methylphenyl)diazene

InChI

InChI=1S/C19H23BrN2O/c1-16-6-8-17(9-7-16)21-22-18-10-12-19(13-11-18)23-15-5-3-2-4-14-20/h6-13H,2-5,14-15H2,1H3

InChI Key

MUCDVNHQXRBXLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 l three-neck flask equipped with a mechanical stirrer was charged with 42.4 g (0.2 mol) of 4-hydroxy-4′-methylazobenzene synthesized in the same manner as in the Example, 448 g (2 mol) of 1,6-dibromohexane and 212 g (1.5 mol) of potassium carbonate anhydride. To the mixture was added 800 ml of acetone and the resulting mixture was suspended by stirring. The reaction system was heated until acetone was refluxed to react hydroxybenzene with bromoalkane. After the reaction was continued for 20 hours, insoluble salts were separated by filtration and removed. The system was concentrated to a volume of about ⅓ by using a rotary evaporator. When the system was cooled in a freezing chamber, 4-(6-bromohexyloxy)-4′-methylazobenzene was produced as a crystal. After the generated product was subjected to filtration, it was washed with a small amount of cool acetone, cool ether and n-hexane in this order and then dried under reduced pressure to obtain 38.1 g of crude 4-(6-bromohexyloxy)-4′-methylazobenzene (yield: 50.8%). The resulting product was recrystallized from ethanol to obtain 32 g (yield: 42%) of 4-(6-bromohexyloxy)-4′-methylazobenzene. It was found from an analysis using high performance liquid chromatography that the purity of the product was 98.6% or more.
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
448 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium carbonate anhydride
Quantity
212 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
bromoalkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Six

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